molecular formula C9H11ClO B142418 3-Chloro-1-phenylpropan-1-ol CAS No. 18776-12-0

3-Chloro-1-phenylpropan-1-ol

Cat. No. B142418
CAS RN: 18776-12-0
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-phenylpropan-1-ol (3CPP) is a compound of interest due to its relevance as a chiral precursor for the synthesis of various pharmaceuticals, including antidepressants like tomoxetine. The enantiomers of 3CPP have been separated using chromatographic techniques, indicating its significance in the field of chiral chemistry .

Synthesis Analysis

The synthesis of 3CPP can be achieved through different methods. One approach involves the asymmetric reduction of 3-chloropropiophenone using immobilized Saccharomyces cerevisiae cells, which results in a high enantiomeric excess of the (S)-enantiomer, an important chiral precursor . Another method includes the reaction of 3-phenylpropanol with activated iodosylbenzene complexes, leading to tandem oxidative intramolecular cyclization and regioselective iodination .

Molecular Structure Analysis

While the molecular structure of 3CPP itself is not directly discussed in the provided papers, related compounds have been analyzed. For instance, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were reported, which were obtained by oxidative cyclization of related compounds . These studies can provide insights into the structural aspects that might be relevant to 3CPP.

Chemical Reactions Analysis

3CPP and its related compounds undergo various chemical reactions. Cyclisation of 3-phenylpropan-1-ol, a related compound, through alkoxyl radical and aryl radical-cation intermediates has been studied, showing the formation of cyclised products in the presence of metal ions . Additionally, the synthesis of novel antibacterial agents from related chlorophenylpropane diones demonstrates the chemical reactivity and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3CPP have been explored through chromatographic separation techniques. The enantiomers of 3CPP were separated on a quinidine carbamate-type chiral stationary phase, and the study provided insights into the mechanism of enantioselectivity and the structure of the selector chiral center . This indicates that 3CPP has distinct physical and chemical properties that can be exploited for enantioselective applications.

Scientific Research Applications

Chiral Synthesis and Enzymatic Resolution

Chemoenzymatic Synthesis of Antidepressants 3-Chloro-1-phenylpropan-1-ol has been used as a chiral building block in the chemoenzymatic synthesis of antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine. Enzymatic catalysis involving lipase B from Candida antarctica was employed for kinetic resolution, demonstrating the compound's significance in synthesizing pharmaceutically active agents (Liu, Hoff, & Anthonsen, 2000).

Enantioselective Reduction and Stereoinversion in Yeast Cultures Biotransformation studies of 3-chloro-1-phenylpropan-1-one into 3-chloro-1-phenylpropan-1-ol using various yeast strains have demonstrated the compound's role in enantioselective reduction and the production of dehalogenation products. This highlights its potential in biosynthetic processes, particularly in the formation of specific chiral alcohols (Janeczko & Kostrzewa-Susłow, 2014).

Biocatalysis and Asymmetric Reduction

Asymmetric Reduction using Immobilized Cells The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using immobilized Saccharomyces cerevisiae cells demonstrates the role of 3-Chloro-1-phenylpropan-1-ol in biocatalysis. This process achieved high enantiomeric excess and conversion rates, showcasing the compound's utility in producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).

Mechanistic Studies and Catalysis

Mechanisms of Friedel-Crafts Alkylation Studies on the Friedel-Crafts alkylation of benzene using optically active chloro-phenylpropane derivatives, including 3-chloro-1-phenylpropanol analogs, have contributed to understanding the mechanistic pathways and stereochemical outcomes of such reactions. These findings are crucial for designing synthetic strategies involving these compounds (Masuda, Nakajima, & Suga, 1983).

Biocatalyst Engineering and Enhancement

Rational Design for Efficient Biosynthesis The rational design of the carbonyl reductase EbSDR8 for the efficient biosynthesis of (R)-3-Chloro-1-phenyl-1-propanol highlights the compound's importance in biotechnological applications. The study's focus on enhancing catalytic activity and conversion rates through structural modifications showcases the potential for optimizing biocatalysts for industrial-scale production of this chiral alcohol (Shao et al., 2020).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341286
Record name 3-chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-phenylpropan-1-ol

CAS RN

18776-12-0
Record name 3-Chloro-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18776-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-phenylpropan-1-ol
Reactant of Route 2
3-Chloro-1-phenylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-phenylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-phenylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-phenylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-phenylpropan-1-ol

Citations

For This Compound
58
Citations
LA Pop, A Czompa, C Paizs, MI Toşa, E Vass… - …, 2011 - thieme-connect.com
… [¹8] Both enantiomers of 3-chloro-1-phenylpropan-1-ol are … acylation of racemic 3-chloro-1-phenylpropan-1-ol [¹0] or on … for the in situ racemization of 3-chloro-1-phenylpropan-1-ol. [¹²] …
Number of citations: 5 www.thieme-connect.com
T Janeczko, E Kostrzewa-Susłow - Tetrahedron: Asymmetry, 2014 - Elsevier
… However, during incubation of 1 in the culture of Aphanocladium album KCh 417 we identified (R)-3-chloro-1-phenylpropan-1-ol 3, even after 9 days of the reaction (2%, ee = 36%). In …
Number of citations: 13 www.sciencedirect.com
CMFT Monteiro - 2013 - repositorio.ul.pt
… hydroxy-cyclohexanecarbonitrile, 3-chloro-1- phenylpropan-1-ol using PEG600-carboxylates … scale of the high value molecule 3-chloro-1-phenylpropan-1-ol. The nanofiltration was also …
Number of citations: 0 repositorio.ul.pt
Y Liu, Y Tai, R Guan, G Chao, C Ye, H Li, X Li… - Russian Journal of …, 2015 - Springer
… the data, the prepared Ru/TPP/DPEN/γAl2O3 catalyst revealed good activity towards 3-chloro1-phenylpropan-1-one enantioselective hydrogenation into 3-chloro-1-phenylpropan-1-ol …
Number of citations: 4 link.springer.com
HL Liu, BH Hoff, T Anthonsen - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… drugs are derivatives of 3-methylamino-1-phenylpropan-1-ol (5) which contains a stereocenter, and retrosynthetic analysis reveals that enantiopure (R)-3-chloro-1-phenylpropan-1-ol (6…
Number of citations: 36 pubs.rsc.org
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
… The conversion and the enantiomeric excess of the product (S)-3-chloro-1-phenylpropan-1-ol (6a) were determined by NMR, GC (Capillary GC, INNOWAX column, 30 m × 0.25 mm, …
Number of citations: 47 pubs.rsc.org
TP Ribelin, J Aubé - Nature Protocols, 2008 - nature.com
… four steps from (R)-3-chloro-1-phenylpropan-1-ol (Fig. 1). The … (R)-3-chloro-1-phenylpropan-1-ol by sodium azide furnishes … (R)-3-chloro-1-phenylpropan-1-ol to caprolactam 4 proceeds …
Number of citations: 6 www.nature.com
K Javidnia, E Faghih-Mirzaei, R Miri… - Indian Journal of …, 2016 - ncbi.nlm.nih.gov
Chiral alcohols are the key chiral building blocks to many enantiomerically pure pharmaceuticals. The biocatalytic approach in asymmetric reduction of corresponding prochiral ketones …
Number of citations: 15 www.ncbi.nlm.nih.gov
B Lakshmi, MP Kung, B Lieberman, J Zhao… - Nuclear medicine and …, 2008 - Elsevier
… The key step involved the Mitsunobu reaction of commercially available (S)-3-chloro-1-phenylpropan-1-ol (19) with 2-iodo-3-hydroxypyridine (20) to derive Compound 21. Substitution …
Number of citations: 13 www.sciencedirect.com
P Vitale, A Digeo, FM Perna, G Agrimi, A Salomone… - Catalysts, 2017 - mdpi.com
A two-step stereoselective chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles was developed, exploiting a whole-cell mediated asymmetric reduction …
Number of citations: 11 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.